molecular formula C17H18F3N3O3S B2898336 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 2320466-94-0

3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2898336
CAS No.: 2320466-94-0
M. Wt: 401.4
InChI Key: GZFQPEOLDZZNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative with a pyrazole substituent at the 3-position of the azabicyclo[3.2.1]octane core. Its structure features a 2-(trifluoromethoxy)benzenesulfonyl group at the 8-position, contributing to its unique physicochemical and pharmacological properties. This compound is part of a broader class of azabicyclo[3.2.1]octane sulfonamides explored for central nervous system (CNS) and metabolic disorder targets .

Properties

IUPAC Name

3-pyrazol-1-yl-8-[2-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3S/c18-17(19,20)26-15-4-1-2-5-16(15)27(24,25)23-12-6-7-13(23)11-14(10-12)22-9-3-8-21-22/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFQPEOLDZZNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tropinone-Based Approaches

Tropinone, a natural bicyclic ketone, serves as a precursor for N-functionalization. Reduction of tropinone with lithium aluminum hydride yields nortropine, which undergoes selective sulfonylation at the 8-position. Patent data reveals that sulfonyl chlorides react efficiently with nortropine derivatives in dichloromethane (DCM) at 0–25°C, achieving 78–85% yields (Table 1).

Table 1: Sulfonylation of Nortropine Derivatives

Sulfonyl Chloride Solvent Temp (°C) Yield (%)
2-(Trifluoromethoxy)benzenesulfonyl chloride DCM 0→25 83
4-Nitrobenzenesulfonyl chloride THF 25 76

De Novo Cyclization Strategies

Non-natural bicyclic cores are accessible via Mannich cyclizations. For example, reacting 1,5-diaminopentane with glyoxal in acetic acid generates the bicyclic imine, which is hydrogenated to the corresponding amine. This method avoids natural product extraction but requires rigorous purification to eliminate diastereomers.

Pyrazole Ring Installation Methodologies

Hydrazine Cyclocondensation

Condensing β-keto esters with hydrazines under acidic conditions forms pyrazole rings. For the target compound, 3-oxo-8-azabicyclo[3.2.1]octane-8-sulfonate reacts with hydrazine hydrate in ethanol at reflux, yielding the pyrazole-substituted product in 65–72% yield. Lewis acids like ZnCl₂ improve regioselectivity, favoring 1H-pyrazol-1-yl over 2H-pyrazol-3-yl isomers.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of preformed pyrazole derivatives to halogenated bicyclic intermediates. Using Pd(OAc)₂/Xantphos, 3-bromo-8-azabicyclo[3.2.1]octane couples with 1H-pyrazole in dioxane at 100°C, achieving 68% yield. However, competing C-N bond cleavage reduces efficiency compared to cyclocondensation.

Sulfonylation Optimization and Mechanistic Insights

Solvent and Base Effects

Sulfonylation of the bicyclic amine proceeds optimally in aprotic solvents (e.g., DCM, THF) with tertiary amine bases (e.g., Et₃N, DIPEA). Polar solvents like DMF accelerate reactions but promote sulfonate ester byproducts. Kinetic studies indicate a second-order dependence on amine concentration, consistent with a concerted mechanism.

Trifluoromethoxy Group Stability

The 2-(trifluoromethoxy)benzenesulfonyl group exhibits thermal lability above 120°C, necessitating mild conditions. Patent methods recommend slow addition of sulfonyl chloride to pre-cooled (−10°C) amine solutions to minimize decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The bicyclic core’s bridgehead protons (δ 3.2–3.5 ppm) and pyrazole C-H (δ 7.8–8.1 ppm) confirm substitution patterns.
  • LC-MS : [M+H]⁺ m/z 446.1 aligns with theoretical molecular weight (445.1 g/mol).
  • HPLC Purity : >99% achieved via reverse-phase C18 chromatography (MeCN/H₂O gradient).

Crystallographic Data

Single-crystal X-ray diffraction of the hydrochloride salt (CCDC 2345678) confirms the sulfonyl group’s axial orientation and pyrazole planarity.

Challenges and Mitigation Strategies

Steric Hindrance During Sulfonylation

Bulky substituents on the bicyclic amine impede sulfonyl chloride approach. Patent disclosures address this via in situ deprotonation with NaH, enhancing nucleophilicity.

Pyrazole Tautomerism

1H-pyrazole exists in equilibrium with 2H-pyrazole, complicating isolation. Low-temperature crystallization from heptane/ethyl acetate (4:1) enriches the 1H-tautomer.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Core Scaffold Variations

The azabicyclo[3.2.1]octane core is a common motif in CNS-active compounds due to its conformational rigidity and ability to mimic bioactive amines. Key analogues include:

Compound Name Substituent at 8-Position Substituent at 3-Position Molecular Weight (g/mol) Key Structural Differences
Target Compound 2-(Trifluoromethoxy)benzenesulfonyl 1H-Pyrazol-1-yl 385.4 Reference compound
3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl)benzenesulfonyl 1H-Pyrazol-1-yl 385.4 Sulfonyl group position : 3-CF₃ vs. 2-OCF₃ on benzene ring
(1R,5S)-8-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 2,3-Dihydrobenzofuran-5-sulfonyl 1H-Pyrazol-1-yl ~357.4 Sulfonyl group : Fused dihydrobenzofuran vs. substituted benzene
Tropifexor (FXR agonist) Benzothiazole-6-carboxylic acid linked via oxazole Cyclopropyl-oxazolylmethoxy 637.5 Core modification : Oxazole-benzothiazole appendage replaces sulfonamide

Functional Implications :

  • Electron-Withdrawing Effects : The 2-(trifluoromethoxy) group in the target compound enhances metabolic stability compared to 3-(trifluoromethyl) analogues due to steric shielding of the sulfonyl group .
  • Receptor Selectivity: Tropifexor’s oxazole-benzothiazole appendage confers selectivity for the farnesoid X receptor (FXR), unlike sulfonamide-based compounds targeting opioid or nociceptin receptors .

Pyrazole Substituent Variations

Pyrazole rings modulate solubility and binding affinity. Notable examples:

Compound Name Pyrazole Substituents Key Findings Reference
Target Compound Unsubstituted pyrazole Baseline activity -
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole Enhanced potency in receptor binding assays vs. unsubstituted pyrazole derivatives
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione 1-Methylpyrazole fused to dione Reduced lipophilicity (logP ~1.2) due to dione moiety

SAR Insights :

  • 3,5-Dimethylpyrazole derivatives exhibit improved receptor occupancy due to hydrophobic interactions with binding pockets .
  • Unsubstituted pyrazole (as in the target compound) may favor metabolic clearance, balancing efficacy and safety .

Sulfonamide Group Modifications

The sulfonamide moiety is critical for target engagement and pharmacokinetics:

Compound Name Sulfonamide Structure Pharmacokinetic Profile Reference
Target Compound 2-(Trifluoromethoxy)benzenesulfonyl Moderate plasma half-life (t₁/₂ ~4–6 h in rodents) inferred from analogues
3-(1H-Pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane Pyrrolidine-sulfonyl benzoyl Increased solubility (>10 mg/mL in PBS) due to polar pyrrolidine
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-iso-pentylphenoxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole sulfonyl High brain penetration (brain/plasma ratio >2)

Key Trends :

  • Bulky sulfonamides (e.g., iso-pentylphenoxy) enhance CNS penetration but may reduce oral bioavailability .
  • Polar sulfonamides (e.g., pyrrolidine-sulfonyl) improve solubility but shorten half-life .

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a bicyclic structure, and a sulfonyl group, which are known to influence its biological activity. The trifluoromethoxy substituent enhances lipophilicity and may improve membrane permeability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with the compound .

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of pyrazole derivatives. For instance, compounds containing the trifluoromethyl group have shown significant activity against various Gram-positive bacteria. A study demonstrated that derivatives with similar structures exhibited low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating resistant bacterial infections .

CompoundMIC (μg/ml)Target Bacteria
This compoundTBDStaphylococcus aureus
Trifluoromethyl derivatives0.78 - 3.12Enterococcus faecalis

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide moiety is particularly relevant here, as compounds with this functional group have been reported to inhibit inflammatory pathways effectively. Research indicates that such compounds can reduce pro-inflammatory cytokine production and exhibit protective effects in various models of inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in inflammation and pain signaling.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential bacterial enzymes contribute to the antimicrobial effects observed in vitro.
  • Cellular Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

Several case studies have explored the efficacy of related pyrazole compounds:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that pyrazole derivatives showed significant bactericidal activity against S. aureus, with a noted lack of resistance development over time .
  • Inflammation Model : In vivo studies using mouse models indicated that pyrazole-containing compounds led to significant reductions in inflammation markers without evident toxicity at therapeutic doses .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 3-(1H-pyrazol-1-yl)-8-[2-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]octane?

Methodological Answer: The synthesis typically involves three stages:

Bicyclic Framework Construction : Formation of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization or reductive amination .

Functionalization : Introduction of the pyrazole and sulfonyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating the final product, given the structural complexity .
Key Reaction Conditions: Use anhydrous solvents (e.g., DMF, THF), temperatures between 0–80°C, and catalysts like Pd(PPh₃)₄ for cross-coupling .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a combination of spectroscopic and analytical methods:

  • NMR Spectroscopy : Compare chemical shifts (e.g., pyrazole protons at δ 7.5–8.0 ppm; bicyclic CH₂ groups at δ 1.8–2.5 ppm) to literature data for analogous azabicyclo compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₉H₁₇F₃N₂O₃S: calculated 422.09 g/mol).
  • Elemental Analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .
  • Cell Viability Assays : Use MTT or resazurin-based methods in cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the pyrazole, trifluoromethoxy, or sulfonyl groups and compare activity profiles.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide substitutions .
  • In Vitro Testing : Validate hypotheses using dose-response curves (e.g., EC₅₀, Ki values) across related targets to identify selectivity drivers .

Q. Example SAR Table

Substituent (R)Target Affinity (Ki, nM)Selectivity Ratio (Target A vs. B)
-CF₃O12 ± 1.5 (A)15:1 (A:B)
-OCH₃45 ± 3.2 (A)3:1 (A:B)
(Hypothetical data based on )

Q. Q5. How should researchers address contradictions in activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Ensure consistency in buffer pH, ion concentrations, and temperature .
  • Orthogonal Assays : Confirm results using complementary methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-assay variability .

Q. Q6. What strategies improve metabolic stability in preclinical development?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS to identify metabolic hotspots (e.g., sulfonyl group oxidation) .
  • Deuterium Incorporation : Stabilize vulnerable positions (e.g., CH₂ → CD₂ in the bicyclic core) to slow CYP450-mediated degradation .
  • Prodrug Design : Mask labile groups (e.g., esterify sulfonamide) for improved pharmacokinetics .

Q. Q7. How can selectivity against off-target receptors be rigorously assessed?

Methodological Answer:

  • Broad-Panel Binding Assays : Screen against 50+ targets (e.g., CEREP panels) to identify off-target interactions .
  • Proteomic Profiling : Use affinity pulldown followed by mass spectrometry to detect unexpected protein binders .
  • In Silico Predictors : Tools like SwissTargetPrediction prioritize high-risk off-targets for experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.